molecular formula C18H23N3O2 B12178874 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

Katalognummer: B12178874
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: LTVBCXPKEAWLIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the Benzamide Group: The final step involves the coupling of the pyrazole-tetrahydropyran intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it targets a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1H-pyrazol-1-yl)benzamide: Lacks the dimethyl and tetrahydropyran groups.

    N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide: Lacks the pyrazole ring.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Lacks the tetrahydropyran group.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is unique due to the presence of both the pyrazole and tetrahydropyran moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C18H23N3O2

Molekulargewicht

313.4 g/mol

IUPAC-Name

3-(3,5-dimethylpyrazol-1-yl)-N-(oxan-4-ylmethyl)benzamide

InChI

InChI=1S/C18H23N3O2/c1-13-10-14(2)21(20-13)17-5-3-4-16(11-17)18(22)19-12-15-6-8-23-9-7-15/h3-5,10-11,15H,6-9,12H2,1-2H3,(H,19,22)

InChI-Schlüssel

LTVBCXPKEAWLIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NCC3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.